An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Difluorophenyl)propionic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(3,5-Difluorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Difluorophenyl)propionic acid, a fluorinated aromatic carboxylic acid, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to known pharmacologically active arylpropionic acids, such as ibuprofen and naproxen, suggests its potential as a scaffold for the design of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 3-(3,5-Difluorophenyl)propionic acid, serving as a valuable resource for researchers in the field.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(3,5-Difluorophenyl)propionic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(3,5-difluorophenyl)propanoic acid | [1] |
| Synonyms | 3,5-Difluorohydrocinnamic acid | [2][3] |
| CAS Number | 84315-24-2 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 59-61 °C | [2] |
| Boiling Point (Predicted) | 260.8 ± 25.0 °C at 760 mmHg | |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | |
| pKa (Predicted) | 4.51 ± 0.10 | |
| Solubility | Soluble in DMSO |
Synthesis and Purification
A common synthetic route to 3-(3,5-Difluorophenyl)propionic acid involves the hydrogenation of its unsaturated precursor, 3-(3,5-difluorophenyl)propenoic acid (also known as 3,5-difluorocinnamic acid).
Experimental Protocol: Hydrogenation of 3-(3,5-difluorophenyl)propenoic acid[1]
Materials:
-
3-(3,5-difluorophenyl)propenoic acid
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in tetrahydrofuran (100 ml).
-
A slurry of 10% palladium on carbon (1.5 g) in ethyl acetate is prepared.
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The solution and the slurry are combined in a suitable reaction vessel.
-
The mixture is shaken under a hydrogen atmosphere at a pressure of 50 psi for 4 hours.
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Upon completion of the reaction, the mixture is filtered to remove the palladium on carbon catalyst.
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The filtrate is concentrated under reduced pressure to yield 3-(3,5-Difluorophenyl)propionic acid. The reported yield for this procedure is 99% as a yellow oil.[1]
Purification: While the initial product may be an oil, 3-(3,5-Difluorophenyl)propionic acid is a solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.
Spectral Data
Detailed experimental spectral data for 3-(3,5-Difluorophenyl)propionic acid is not widely available in public databases. However, based on its structure and data for analogous compounds, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-(3,5-Difluorophenyl)propionic acid is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: The aromatic region will display a characteristic pattern for a 1,3,5-trisubstituted benzene ring with two equivalent fluorine atoms. This will likely result in a triplet for the proton at the C4 position and a doublet of triplets (or a complex multiplet) for the two equivalent protons at the C2 and C6 positions due to coupling with both the adjacent aromatic proton and the fluorine atoms.
-
Aliphatic Protons: The propionic acid side chain will exhibit two triplets, one for the methylene group adjacent to the aromatic ring (Cα) and another for the methylene group adjacent to the carboxyl group (Cβ). The Cα protons will be coupled to the Cβ protons, and vice versa.
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Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group will be observed, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.
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Aromatic Carbons: The aromatic region will show signals for the four distinct types of carbon atoms in the phenyl ring. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets due to carbon-fluorine coupling. The other aromatic carbons will also be identifiable.
-
Aliphatic Carbons: Two signals in the upfield region corresponding to the two methylene carbons of the propionic acid side chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.
-
C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the carbon-fluorine stretching vibrations.
-
C-H Stretch: Absorptions for aromatic and aliphatic C-H stretching will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments of the phenylpropionic acid structure.
Reactivity and Stability
3-(3,5-Difluorophenyl)propionic acid is expected to exhibit reactivity typical of a carboxylic acid, such as esterification, amide formation, and reduction of the carboxyl group. The difluorinated phenyl ring is generally stable, but may undergo nucleophilic aromatic substitution under harsh conditions.
For stability testing, a forced degradation study would be recommended to understand its degradation pathways under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. This is a critical step in drug development to establish the intrinsic stability of the molecule. A general workflow for a forced degradation study is illustrated below.
Biological Activity
While specific biological data for 3-(3,5-Difluorophenyl)propionic acid is limited in the public domain, its structural class, arylpropionic acids, is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]
A study on a related compound, 1-(tert-butyl)-3-(3,5-difluorophenyl)prop-2-en-1-one, demonstrated potent inhibition of fMLF-induced neutrophilic superoxide production with an IC₅₀ of 6.52 ± 0.57 μM.[5] This suggests that the 3,5-difluorophenyl moiety might be a key pharmacophore for modulating inflammatory responses. It is plausible that 3-(3,5-Difluorophenyl)propionic acid could exhibit similar or related activities, potentially through the inhibition of enzymes involved in inflammatory signaling pathways.
Further research is required to elucidate the specific biological targets and pharmacological profile of 3-(3,5-Difluorophenyl)propionic acid. A general experimental workflow for screening for COX inhibition is provided below.
Experimental Protocol: In Vitro COX Inhibition Assay (General)[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is utilized to generate a colored product from a chromogenic substrate. The inhibition of this reaction by the test compound is measured spectrophotometrically.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Tris-HCl buffer
-
Hematin
-
Test compound (3-(3,5-Difluorophenyl)propionic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the wells. Control wells should receive only the solvent.
-
Pre-incubate the plate (e.g., for 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance of the colored product over time at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the rate of reaction from the change in absorbance.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
3-(3,5-Difluorophenyl)propionic acid is a fluorinated analogue of arylpropionic acids with potential for further investigation in drug discovery. This technical guide has summarized its known chemical and physical properties, provided a synthetic protocol, and outlined the expected spectral characteristics. While detailed experimental data, particularly regarding its biological activity and stability, are not extensively available, the information presented here provides a solid foundation for researchers and drug development professionals to initiate further studies on this promising compound. The exploration of its potential anti-inflammatory properties, guided by the activity of related compounds, represents a logical and compelling direction for future research.
References
- 1. rsc.org [rsc.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
